REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([C:10]([NH2:12])=O)[O:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([C:5]1[CH:9]=[C:8]([CH2:10][NH2:12])[O:7][N:6]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NOC(=C1)C(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
A further portion of borane-methylsulfide complex (1.3 mL) is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction is heated for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched by addition of methanol
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure and 1M aqueous HCl solution (8 mL)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
neutralized by addition of 6M aqueous NaOH solution and solid K2CO3
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (5×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified twice by column chromatography 9silica, eluent DCM, 0-10% methanol)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NOC(=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |